2,4-Dichloro-6-iodophenol
Description
Overview of Phenolic Compounds in Chemical Research
Phenolic compounds are a significant class of organic molecules characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. ijhmr.comresearchgate.net This structural feature imparts unique chemical and physical properties, making them a cornerstone in various fields of chemical research. ijhmr.comresearchgate.net Found widely in nature, particularly in plants, they serve diverse biological functions. ijhmr.comijhmr.com In synthetic organic chemistry, the hydroxyl group and the aromatic ring of phenols are reactive sites for a multitude of transformations, allowing for the construction of complex molecular architectures. wikipedia.org Their ability to act as antioxidants, their involvement in hydrogen bonding, and their acidic nature are fundamental to their utility. ijhmr.comnih.gov
Contextualization of Halogenated Phenols in Chemical Synthesis and Applications
The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the phenolic ring dramatically alters the compound's electronic and steric properties. Halogenation can enhance the reactivity of the phenol (B47542) towards certain reactions or, conversely, block specific positions to direct subsequent functionalization. wikipedia.org This strategic modification is a powerful tool in chemical synthesis. Halogenated phenols serve as crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. google.comgoogle.com For instance, they are precursors to phenoxyacetic acids, which exhibit herbicidal and fungicidal properties. google.com The presence of halogens can also confer specific biological activities, making these compounds a focus of medicinal chemistry research. acs.org
Specific Research Importance of 2,4-Dichloro-6-iodophenol within Contemporary Chemical Science
Within the diverse family of halogenated phenols, this compound stands out due to its unique substitution pattern. The presence of three different halogen substituents on the phenol ring provides a platform for highly selective and regioselective chemical reactions. This makes it a valuable intermediate in multi-step organic syntheses where precise control over the introduction of functional groups is paramount. Researchers are particularly interested in its potential as a building block for creating more complex molecules with potential biological activity, such as antimicrobial and antifungal agents. researchgate.net The distinct electronic profile resulting from the combination of chlorine and iodine atoms influences its reactivity and interactions with biological targets.
Historical Perspectives on the Development and Study of Halogenated Phenols
The study of phenolic compounds dates back to the 19th century, with the isolation of pure phenol in 1834. nih.gov The antiseptic properties of phenol were recognized and famously utilized by Joseph Lister in the 1860s. nih.gov The development of halogenated phenols followed as chemists began to explore the modification of the phenol structure to enhance its properties. The industrial production of halogenated phenols was stimulated by events such as World War I, which required large quantities of picric acid (2,4,6-trinitrophenol), an explosive derived from phenol. pressbooks.pub Early production methods often involved direct halogenation of phenol or the hydrolysis of halogenated benzenes at high temperatures and pressures. google.comgoogle.com Over the years, more sophisticated and selective methods for synthesizing specific halogenated phenol isomers have been developed.
Current Gaps and Future Directions in Halogenated Phenol Research
Despite significant progress, there are still areas in halogenated phenol research that warrant further investigation. A key challenge is the development of more environmentally friendly and efficient synthetic methods. mdpi.com This includes the use of less hazardous reagents and catalysts and the design of processes that minimize the formation of unwanted byproducts. researchgate.net There is a growing interest in understanding the environmental fate of halogenated phenols and their transformation products. osti.govnih.gov Future research is likely to focus on the development of novel applications for these compounds, particularly in materials science and medicinal chemistry. google.comacs.org The exploration of their potential as catalysts, ligands in coordination chemistry, and building blocks for functional materials represents a promising avenue for future studies. Furthermore, a deeper understanding of the structure-activity relationships of halogenated phenols is needed to design molecules with enhanced biological efficacy and reduced toxicity. researchgate.netacs.org
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₃Cl₂IO |
| Molecular Weight | 288.89 g/mol nih.gov |
| Melting Point | 63 °C chemicalbook.comfluorochem.co.uk |
| Boiling Point | 237.8±35.0 °C (Predicted) chemicalbook.com |
| Density | 2.158±0.06 g/cm³ (Predicted) chemicalbook.com |
| Appearance | Solid fluorochem.co.uk |
| CAS Number | 2040-83-7 chemicalbook.com |
Synthesis and Reactions of this compound
The primary method for synthesizing this compound involves a two-step halogenation process. The first step is the selective chlorination of phenol to produce 2,4-dichlorophenol (B122985). This is followed by a regioselective iodination at the 6-position of the 2,4-dichlorophenol ring. One documented method for this iodination involves the use of iodine monochloride (ICl) in a controlled acidic environment. An alternative approach utilizes potassium iodide and sodium hydroxide (B78521) in methanol, followed by the addition of trichloroisocyanuric acid. google.com
This compound can undergo several types of chemical reactions, making it a versatile synthetic intermediate. These reactions include:
Nucleophilic Substitution: The chlorine and iodine atoms on the benzene (B151609) ring can be replaced by various nucleophiles.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-type structures.
Reduction: The iodine atom can be selectively reduced to yield 2,4-dichlorophenol.
Research Applications of this compound
This compound is utilized in several areas of scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules. Its unique substitution pattern allows for controlled and selective introduction of other functional groups. myskinrecipes.com
Biological and Medicinal Chemistry: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties. researchgate.net It is also explored as a precursor for the development of new pharmaceutical agents.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDKVOOEGYNMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404249 | |
| Record name | 2,4-dichloro-6-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-83-7 | |
| Record name | 2,4-dichloro-6-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-6-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 6 Iodophenol
Strategies for the De Novo Synthesis of 2,4-Dichloro-6-iodophenol
The term de novo synthesis, in this context, refers to the construction of the target molecule from simpler, more readily available precursors. acs.org Such strategies are crucial for providing access to complex molecules with specific substitution patterns that may not be achievable through direct functionalization of a parent ring system.
The synthesis of this compound often begins with the regioselective chlorination of a phenol (B47542) precursor. The direct chlorination of phenols can lead to a mixture of ortho and para isomers. nsf.gov However, various catalytic systems have been developed to enhance the selectivity of this process. For instance, the use of sulfur-containing catalysts, such as tetrahydrothiopyran (B43164) derivatives in the presence of aluminum or ferric chloride, can significantly increase the para-to-ortho chlorination ratio. cardiff.ac.uk Specifically, the double chlorination of phenol in the presence of poly(alkylene sulfide)s has been shown to produce 2,4-dichlorophenol (B122985) in high yields. cardiff.ac.uk
Once 2,4-dichlorophenol is obtained, the subsequent iodination must be directed to the remaining ortho position (C6). This can be achieved through electrophilic iodination, for example, using iodine monochloride (ICl) in a controlled acidic environment. The steric and electronic properties of the existing chloro substituents guide the incoming iodine to the desired position.
A variety of chlorinating systems have been explored for the regioselective chlorination of phenols, including:
Merrifield resin/sulfuryl chloride (SO₂Cl₂) researchgate.net
Aluminum-pillared montmorillonite (B579905) clay or L-type zeolites/SO₂Cl₂ researchgate.net
Manganese(II) sulfate (B86663)/hydrogen peroxide/hydrogen chloride researchgate.net
Ammonium chloride/1,3-dichloro-5,5-dimethylhydantoin researchgate.net
[Bis(trifluoroacetoxy)iodo]benzene/aluminum chloride (AlCl₃) researchgate.net
Nagasawa's bis-thiourea catalyst/N-chlorosuccinimide researchgate.net
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with an electrophile, in this case, a source of iodine, to introduce the halogen at the desired position. wikipedia.org
For the synthesis of this compound, the hydroxyl group of 2,4-dichlorophenol can be protected with a suitable DMG, such as a methoxymethyl (MOM) ether or a carbamate (B1207046) group. nih.gov The aryl O-carbamate group, particularly Ar-OCONEt₂, is recognized as one of the most powerful DMGs. nih.gov Following the introduction of the DMG, treatment with an alkyllithium base like n-butyllithium at low temperatures generates the ortho-lithiated species, which can then be reacted with an iodine source like molecular iodine (I₂) or 1,2-diiodoethane (B146647) to furnish the desired this compound after deprotection.
Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths
| DMG | Relative Strength |
| -OCONEt₂ | Strong |
| -OMOM | Strong |
| -OMe | Moderate |
| -NHCOR | Strong |
| -SO₂NR₂ | Strong |
This table provides a generalized hierarchy of DMG effectiveness in directed ortho-metalation reactions.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all starting materials, offer an efficient alternative for constructing complex molecules. nih.govfrontiersin.org While direct MCRs for the one-pot synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate highly substituted phenol derivatives that could serve as advanced precursors. preprints.org
For example, certain MCRs, like specific variations of the Ugi or Bargellini reactions, can incorporate phenol derivatives. nih.govmdpi.com An Ugi-Smiles coupling, a variation of the Ugi four-component reaction (U-4CR), utilizes an electron-deficient phenol in place of a carboxylic acid. nih.gov It is conceivable that a strategically designed MCR could assemble a dichlorinated aromatic ring system, which could then be further functionalized to introduce the iodine atom and the phenolic hydroxyl group in subsequent steps.
The principles of green chemistry aim to design chemical processes that are environmentally benign. cmu.edu In the context of this compound synthesis, this involves the use of less hazardous reagents, alternative solvents, and energy-efficient methods. For instance, the use of hydrogen peroxide as an oxidant in the presence of a suitable catalyst for chlorination represents a greener alternative to traditional chlorinating agents. researchgate.net
Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. rasayanjournal.co.in The Sonogashira coupling of o-iodophenols with terminal alkynes on potassium fluoride-doped alumina (B75360) under microwave irradiation is an example of a solvent-free, efficient method for generating substituted benzofurans, highlighting the potential of microwave technology in the synthesis and derivatization of halogenated phenols. researchgate.net
Functional Group Interconversions Involving this compound
The differential reactivity of the C-I and C-Cl bonds in this compound makes it an excellent substrate for selective functional group interconversions, particularly through palladium-catalyzed cross-coupling reactions. nih.gov
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bonds, allowing for selective reactions at the C6 position.
Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. acs.org this compound can be selectively coupled with various aryl or vinyl boronic acids at the C6 position to generate 2,4-dichloro-6-aryl(vinyl)phenols. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, and a base. acs.orgresearchgate.net Poor reactivity has been noted with iodophenols under certain conditions, but increasing the reaction temperature can lead to full conversion. acs.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. gold-chemistry.org The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, selectively forms a C-C bond at the C6 position, yielding 2,4-dichloro-6-alkynylphenols. gold-chemistry.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org Iron-catalyzed Sonogashira coupling of o-iodophenols has also been reported. beilstein-journals.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov this compound can react with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the C6 position. sci-hub.seacademie-sciences.fr The intramolecular version of the Heck reaction is a powerful tool for constructing heterocyclic systems. chim.it
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | 2,4-Dichloro-6-arylphenol |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2,4-Dichloro-6-alkynylphenol |
| Heck | Alkene | Pd(OAc)₂, Base | 2,4-Dichloro-6-vinylphenol |
This table illustrates the versatility of this compound in key cross-coupling reactions. The specific conditions and catalyst choice can be optimized for different substrates.
The selective functionalization of the C-I bond in this compound, while leaving the C-Cl bonds intact, opens up possibilities for subsequent cross-coupling reactions at the C2 and C4 positions, enabling the synthesis of a wide array of complex, polysubstituted aromatic compounds.
Nucleophilic Aromatic Substitution Reactions of Halogenated Phenols
Nucleophilic aromatic substitution (SNAr) on this compound involves the replacement of one of the halogen atoms by a nucleophile. The reactivity of the halogens (iodine and chlorine) towards nucleophilic attack is influenced by the electronic environment of the aromatic ring. The presence of electron-withdrawing groups, such as nitro groups, at the ortho or para positions can significantly activate the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.publibretexts.org
In the context of this compound, the hydroxyl group is an activating group, while the chlorine and iodine atoms are deactivating yet ortho-, para-directing for electrophilic substitution. For nucleophilic substitution, the electron-withdrawing inductive effect of the halogens makes the ring more susceptible to attack. The relative leaving group ability of the halogens generally follows the order I > Br > Cl > F in SNAr reactions. Therefore, the iodine atom in this compound is expected to be more susceptible to substitution than the chlorine atoms under suitable conditions. pressbooks.pub
Under certain conditions, such as in seawater exposed to sunlight, this compound can be formed through photonucleophilic substitution of chlorodiiodophenol. nih.gov This highlights the potential for nucleophilic substitution reactions to occur under environmental conditions.
Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiols, leading to the formation of substituted phenols, anilines, or thiophenols.
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
Electrophilic aromatic substitution (EAS) reactions on the phenolic ring of this compound are directed by the existing substituents. The hydroxyl group is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the chlorine and iodine atoms are deactivating groups due to their inductive electron-withdrawing effects, but they are also ortho-, para-directing.
The combined effect of these substituents makes the aromatic ring less reactive towards electrophiles compared to unsubstituted phenol. The positions for electrophilic attack are sterically hindered by the existing bulky halogen atoms. However, under appropriate conditions, further substitution can occur. For instance, iodination of 2,4-dichlorophenol to produce this compound is an example of an electrophilic aromatic substitution reaction where the iodine atom is introduced at the position ortho to the hydroxyl group and meta to the two chlorine atoms.
Oxidation and Reduction Chemistry of this compound
Oxidation: The phenolic hydroxyl group in this compound is susceptible to oxidation. Oxidation can lead to the formation of various products, including quinones. For example, peroxidase-catalyzed oxidation of similar halogenated phenols, like 2,4,6-trichlorophenol (B30397), results in the formation of benzoquinones. researchgate.net The use of chlorine dioxide as an oxidizing agent for phenols can lead to the formation of halogenated aromatic compounds. osti.gov Hypervalent iodine reagents can also be used for the oxidation of various organic substrates. thieme-connect.com
Reduction: The halogen substituents on this compound can be removed through reduction reactions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for dehalogenation. Selective reduction of the iodine atom is possible, which would yield 2,4-dichlorophenol. The reduction of a related compound, 2,4-dichloro-6-nitrophenol (B1219690), to 2-amino-4,6-dichlorophenol (B1218851) has been achieved using a Ni-B/SiO2 amorphous catalyst. google.com
Stereoselective Synthesis and Chiral Modifications (if applicable)
Currently, there is limited specific information available in the searched literature regarding the stereoselective synthesis or chiral modifications of this compound itself. The molecule is achiral and does not possess any stereocenters.
However, halogenated phenols can be utilized as precursors in the synthesis of more complex chiral molecules. For instance, halogenated BINOL (1,1'-bi-2-naphthol) ligands, which are important in asymmetric catalysis, can be prepared and subsequently modified through cross-coupling reactions. scientificupdate.com While not directly involving this compound, this demonstrates a general strategy where halogenated phenols are key intermediates in the construction of chiral architectures.
Flow Chemistry and Continuous Processing for this compound Production
The production of halogenated phenols can be carried out using continuous processes. google.com While specific details for the continuous flow synthesis of this compound are not extensively documented in the provided search results, the principles of continuous processing are applicable to halogenation reactions. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents like elemental halogens, and better control over reaction parameters, which can lead to higher selectivity and yields.
For example, a continuous process for producing halogenated phenols can be achieved by direct halogenation with elemental chlorine and/or bromine. google.com Furthermore, the photocatalytic degradation of phenol has been successfully demonstrated in continuous flow photoreactors, indicating the feasibility of using such systems for reactions involving phenolic compounds. mdpi.com
Catalyst Development for this compound Transformations
Catalysis plays a crucial role in both the synthesis and transformation of this compound.
Synthesis: The synthesis of this compound typically involves a two-step halogenation process starting from phenol. The first step, the chlorination of phenol to 2,4-dichlorophenol, can be catalyzed by a mixed catalyst system of boric acid, diphenyl sulfide, and ferric chloride under negative pressure. The subsequent iodination of 2,4-dichlorophenol can be achieved using potassium iodide and an oxidant like trichloroisocyanuric acid (TCCA). Silver salts, such as silver sulfate (Ag2SO4), in combination with iodine have also been used for the iodination of chlorinated aromatic compounds. nih.gov
Transformations: Palladium-catalyzed cross-coupling reactions are particularly valuable for the transformation of this compound. The iodo substituent is an excellent leaving group in these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. clockss.orgnih.gov For example, palladium-catalyzed carbonylative homocoupling of 2-iodophenols can be used to synthesize xanthones. thieme-connect.com The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is widely used to form aryl-aryl bonds. nih.gov
Furthermore, enzymes can catalyze transformations of halogenated phenols. For instance, CYP152 peroxygenases have shown activity towards the dehalogenation of various tri-halogenated phenols, including this compound. sdu.edu.cn
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 6 Iodophenol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For derivatives of 2,4-dichloro-6-iodophenol, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.
In the ¹H NMR spectrum of this compound, the aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
For a derivative, any modification to the molecular structure would result in predictable changes in the ¹H NMR spectrum. For instance, the introduction of an alkyl chain via etherification of the phenolic hydroxyl group would give rise to new signals in the aliphatic region of the spectrum, with multiplicities and integrations corresponding to the structure of the alkyl group.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | ~7.5 | d | ~2.5 |
| H-5 | ~7.2 | d | ~2.5 |
| -OH | Variable, broad singlet |
Note: The predicted values are based on the analysis of similar halogenated phenols. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon bearing the hydroxyl group (C-1) will be shifted downfield, as will the carbons attached to the halogens (C-2, C-4, and C-6). The carbons bearing a proton (C-3 and C-5) will appear at higher field.
For comparison, the experimental ¹³C NMR spectral data for the related compound, 2,4-dichlorophenol (B122985), shows signals at approximately 117.16, 120.45, and 128.61 ppm in CDCl₃. nih.gov The introduction of an iodine atom at the C-6 position in this compound would be expected to cause a significant upfield shift for the C-6 signal due to the heavy atom effect of iodine.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~150 |
| C-2 | ~125 |
| C-3 | ~130 |
| C-4 | ~128 |
| C-5 | ~118 |
| C-6 | ~90 |
Note: The predicted values are based on established substituent effects and comparison with related compounds. Actual experimental values may vary.
Should derivatives of this compound be synthesized containing other NMR-active nuclei, such as fluorine (¹⁹F) or phosphorus (³¹P), heteronuclear NMR spectroscopy would be an invaluable tool. For instance, the introduction of a trifluoromethyl group would yield a characteristic singlet in the ¹⁹F NMR spectrum, and its coupling to nearby protons or carbons could be observed in ¹H or ¹³C NMR spectra, respectively. Similarly, a phosphate (B84403) ester derivative could be analyzed using ³¹P NMR.
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In a derivative of this compound, COSY would be used to confirm the connectivity between adjacent protons in any introduced side chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the signals of protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is instrumental in determining the stereochemistry and conformation of derivatives.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The fragmentation of halogenated phenols in mass spectrometry is a competitive process between the elimination of carbon monoxide (or a CHO radical) and the loss of a halogen atom (or hydrogen halide). The proximity of the halogen to the hydroxyl group in ortho-isomers can facilitate the loss of a hydrogen halide.
For this compound, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would likely involve the loss of iodine, chlorine, and the elimination of CO or HCl.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₆H₃Cl₂IO), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized derivative.
| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Most Abundant | ¹²C₆¹H₃³⁵Cl₂¹²⁷I¹⁶O | 287.86057 |
Note: The calculated exact mass is a theoretical value. HRMS provides experimental data that can be compared to this value to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, precursor ions of this compound, generated through a suitable ionization method, are selected in the first mass spectrometer (MS1). These selected ions are then directed into a collision cell where they collide with an inert gas, leading to collision-induced dissociation (CID). The resulting product ions are subsequently analyzed by a second mass spectrometer (MS2), providing a fragmentation spectrum. wikipedia.org
The fragmentation pathway provides a veritable fingerprint of the molecular structure. For this compound, the fragmentation is expected to initiate at the most labile bonds. Likely fragmentation pathways would include:
Loss of an iodine radical (I•): The C-I bond is weaker than the C-Cl and C-O bonds, making its cleavage a probable initial fragmentation step.
Loss of a chlorine radical (Cl•): Subsequent or alternative fragmentation could involve the cleavage of one or both C-Cl bonds.
Elimination of carbon monoxide (CO): Following initial halogen loss, the phenolic ring can undergo rearrangement and lose a CO molecule.
Cleavage of the hydroxyl group (•OH): Loss of the hydroxyl radical is another possible fragmentation event.
By meticulously analyzing the mass-to-charge ratios of the product ions, a detailed fragmentation pathway can be constructed, unequivocally confirming the identity and structure of the parent compound.
Table 1: Postulated MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Postulated Fragment | Neutral Loss |
|---|---|---|
| 288/290 | [M]+• | - |
| 161/163 | [M - I]+• | I• |
| 126 | [M - I - Cl]+• | I•, Cl• |
Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ¹²⁷I). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas chromatography-mass spectrometry (GC-MS) is an essential method for assessing the purity of this compound and identifying any volatile impurities. The technique couples the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.
In a GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas moves the vaporized sample through the column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.
This method is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis of this compound, such as:
Unreacted starting materials (e.g., 2,4-dichlorophenol).
Partially iodinated or chlorinated intermediates.
Solvents used in the reaction or purification process.
The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information, allowing for a comprehensive purity profile.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-volatile Impurities
For impurities that are non-volatile, thermally unstable, or have high molecular weights, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. zeptometrix.com LC-MS is particularly useful for identifying non-volatile impurities in this compound samples, such as polymeric byproducts, salts, or degradation products formed during storage.
The LC-MS system separates components in a liquid mobile phase using a packed column. The separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which is suitable for ionizing non-volatile and thermally labile molecules. pubcompare.ai This allows for the detection and identification of a wider range of potential impurities than GC-MS alone.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of a compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the molecular bonds. Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular fingerprint. For this compound, key absorption bands can be assigned to specific vibrational modes. A study on the related compound 2,4-dichloro-6-nitrophenol (B1219690) provides a basis for assigning these vibrations. researchgate.net
Table 2: Predicted FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400-3600 | O-H Stretch | Phenolic Hydroxyl |
| ~3050-3100 | C-H Stretch | Aromatic Ring |
| ~1580-1600 | C=C Stretch | Aromatic Ring |
| ~1470-1490 | C=C Stretch | Aromatic Ring |
| ~1200-1300 | C-O Stretch | Phenolic Ether |
| ~800-880 | C-H Bending (out-of-plane) | Trisubstituted Benzene |
| ~700-800 | C-Cl Stretch | Aryl Chloride |
Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and this frequency shift corresponds to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering information that is complementary to FTIR.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can enhance the Raman signal by factors of up to 10¹⁰ or more. edinst.comwikipedia.org This enhancement occurs when molecules are adsorbed onto roughened metal surfaces, such as silver or gold nanoparticles. researchgate.netchemisgroup.us SERS is an invaluable tool for detecting trace amounts of this compound or its derivatives, for instance, in environmental monitoring or reaction monitoring applications. nih.gov The enhancement mechanism is primarily attributed to localized surface plasmon resonances on the metal nanostructures. chemisgroup.us
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|
| ~1550-1600 | Aromatic Ring Stretching |
| ~1250-1300 | C-O Stretching / C-H Bending |
| ~1000-1100 | Ring Breathing Mode |
| ~700-800 | C-Cl Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.ch The absorption spectrum provides information about the electronic structure and extent of conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. libretexts.org
π → π transitions:* These occur in the aromatic ring, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These transitions are typically strong and occur at shorter wavelengths.
n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen, chlorine, and iodine atoms, to an antibonding π* orbital of the aromatic ring. These transitions are generally weaker than π → π* transitions.
The absorption bands for the related 2,4-dichlorophenol are centered around 210 nm, 245 nm, and 285 nm, with the band at 285 nm attributed to the n → π* transition involving the C-Cl bond. researchgate.net The presence of the larger, more polarizable iodine atom in this compound is expected to cause a bathochromic (red) shift in these absorption maxima due to its influence on the molecular orbitals.
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Wavelength (λmax) | Electronic Transition Type | Chromophore |
|---|---|---|
| ~210-220 nm | π → π* | Aromatic Ring |
| ~245-255 nm | π → π* | Aromatic Ring |
X-ray Crystallography for Solid-State Structural Determination
Detailed crystallographic studies have been performed on Schiff base derivatives of 2,4-dichlorophenol, which are structurally analogous to potential derivatives of this compound. For instance, the crystal structure of (E)-2,4-dichloro-6-(((4-methyl-2-nitrophenyl)imino)methyl)phenol has been elucidated, revealing a monoclinic crystal system with the space group P2₁/c. The precise unit cell parameters for this derivative are a = 13.3172(15) Å, b = 7.0899(7) Å, c = 14.8280(15) Å, and β = 96.739(3)°.
Similarly, the crystal structure of 2,4-dichloro-6-[(6-methylpyridin-2-ylimino)methyl]phenol has been reported, offering further examples of the solid-state conformation of such derivatives.
In the realm of coordination chemistry, the ligand 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol (Hdqmp), a derivative of 2,4-dichlorophenol, has been used to synthesize mononuclear Fe(III) complexes. The crystal structures of these complexes, such as Fe(dqmp)₂·H₂O, have been determined at both low and room temperatures, providing detailed information on the coordination geometry of the iron center and the conformation of the multidentate ligand.
These examples underscore the power of X-ray crystallography in providing a detailed and unambiguous picture of the solid-state structures of this compound derivatives. Such data is foundational for understanding intermolecular interactions, polymorphism, and for the rational design of materials with specific properties.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| (E)-2,4-dichloro-6-(((4-methyl-2-nitrophenyl)imino)methyl)phenol | Monoclinic | P2₁/c | a = 13.3172(15) Å, b = 7.0899(7) Å, c = 14.8280(15) Å, β = 96.739(3)° | |
| 2,4-dichloro-6-[(6-methylpyridin-2-ylimino)methyl]phenol | Data not fully available in abstract | Data not fully available in abstract | c = 14.603(3) Å | |
| Fe(dqmp)₂·H₂O | Data not specified in abstract | Data not specified in abstract | Determined at 100 K and 298/293 K |
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism, if enantiomers are synthesized)
Chiroptical spectroscopic methods are essential for the characterization of chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. Should enantiomers of this compound derivatives be synthesized, techniques such as Circular Dichroism (CD) spectroscopy would be indispensable for their structural elucidation.
In the context of this compound derivatives, the introduction of a chiral center, for example, through the reaction of the phenolic hydroxyl group with a chiral auxiliary or by the incorporation of a chiral substituent on a derivative, would yield a pair of enantiomers. CD spectroscopy could then be employed to:
Confirm the presence of enantiomers: A racemic mixture (a 1:1 mixture of both enantiomers) would be CD-silent, while an enantiomerically enriched or pure sample would exhibit a distinct CD spectrum.
Determine the absolute configuration: By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the enantiomers could be assigned.
Investigate conformational changes: The CD spectrum is sensitive to the solution-state conformation of molecules. Thus, it could be used to study how the conformation of a chiral derivative of this compound is influenced by factors such as solvent polarity or temperature.
While, to date, the synthesis and chiroptical analysis of enantiomerically pure derivatives of this compound are not prominent in the scientific literature, the principles of chiroptical spectroscopy provide a clear and powerful framework for the stereochemical analysis of such compounds should they be prepared in the future.
Computational Chemistry and Theoretical Studies of 2,4 Dichloro 6 Iodophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which in turn dictate the molecule's geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. It offers a favorable balance between computational cost and accuracy, making it a standard tool for routine calculations on medium-sized molecules.
Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths) for a Substituted Phenol (B47542) Calculated by DFT (Note: This table is a template; specific values for 2,4-dichloro-6-iodophenol require a dedicated DFT calculation.)
| Bond | Calculated Bond Length (Å) |
|---|---|
| C-C (aromatic) | Value |
| C-H | Value |
| C-O | Value |
| O-H | Value |
| C-Cl (at C2) | Value |
| C-Cl (at C4) | Value |
| C-I | Value |
Table 2: Illustrative Optimized Geometric Parameters (Bond Angles) for a Substituted Phenol Calculated by DFT (Note: This table is a template; specific values for this compound require a dedicated DFT calculation.)
| Angle | Calculated Bond Angle (°) |
|---|---|
| C-C-C (aromatic) | Value |
| C-C-H | Value |
| C-O-H | Value |
| C-C-Cl | Value |
| C-C-I | Value |
Vibrational Frequencies: After geometry optimization, the same DFT methods can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is often compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. Each calculated frequency corresponds to a specific normal mode of vibration. For example, a study on 2,4-dichloro-6-nitrophenol (B1219690) successfully calculated its harmonic vibrational frequencies and compared them with experimental FTIR and FT-Raman spectra, showing good agreement after scaling. nih.gov
Table 3: Illustrative Calculated Vibrational Frequencies for a Substituted Phenol (Note: This table is a template; specific values for this compound require a dedicated DFT calculation.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H stretch | Value |
| C-H stretch | Value |
| C=C aromatic ring stretch | Value |
| C-I stretch | Value |
| C-Cl stretch | Value |
| O-H bend | Value |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for energies and other properties.
High-accuracy energy calculations are crucial for determining thermodynamic properties like heats of formation, reaction energies, and activation barriers for chemical reactions. For halogenated phenols, these calculations can elucidate their stability and degradation pathways. researchgate.net For instance, high-level ab initio methods like QCISD(T) and CBS-QB3 have been used to calculate bond dissociation energies and ionization potentials, which are key parameters in understanding the reactivity and potential toxicity of such compounds. researchgate.netlibretexts.org While computationally expensive, these methods serve as a benchmark for assessing the accuracy of more cost-effective approaches like DFT. researchgate.net
Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, a key aspect would be the orientation of the hydroxyl (-OH) group relative to the bulky iodine atom.
A Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. libretexts.orgyoutube.com By calculating the energy for different rotations around specific bonds (e.g., the C-O bond), a one- or two-dimensional PES can be generated. The minima on this surface correspond to stable conformers (low-energy states), while the peaks represent transition states (energy barriers) between them. libretexts.org This analysis helps to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. While specific conformational analyses for this compound are not prominent in the literature, the general methodology would involve systematically rotating the O-H bond and calculating the energy at each step to identify the most stable orientation and the energy barriers to rotation.
Molecular Dynamics (MD) Simulations for Dynamics and Interactions
While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions within a larger system, such as in a solvent or with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.
The behavior of a molecule can be significantly influenced by its environment. MD simulations are ideal for exploring these effects by placing the molecule of interest (e.g., this compound) in a simulation box filled with explicit solvent molecules, such as water or an organic solvent. mdpi.com
By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), researchers can analyze various properties to understand solvation and dynamics. researchgate.net Key analyses include:
Radius of Gyration (Rg): To assess how compact or extended the molecular conformation is in different solvents.
Radial Distribution Functions (RDFs): To characterize the structure of the solvent around the solute molecule, identifying specific interactions like hydrogen bonds.
Solvent Accessible Surface Area (SASA): To measure the exposure of different parts of the molecule to the solvent.
Diffusion Coefficient: To determine the mobility of the molecule within the solvent.
Studies on other organic molecules, such as phenolic polymers, have used MD simulations to quantify interactions with solvents like water and ethylene (B1197577) glycol, revealing how hydrogen bonding and other forces control solvation. nih.gov Such simulations for this compound could provide insight into its solubility and transport properties in different environments.
If this compound is suspected to have biological activity, MD simulations, particularly in the form of molecular docking, can be used to investigate its potential interactions with protein targets.
Molecular Docking: This computational technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. nih.gov The process involves placing the ligand in the binding site of the protein and evaluating different poses based on a scoring function that estimates the binding affinity (strength of the interaction). Docking studies on various phenolic and iodinated compounds have been used to identify potential enzyme inhibitors or receptor modulators. mdpi.comresearchgate.netnih.gov For this compound, docking could screen for potential biological targets and elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) that stabilize the complex.
Following docking, MD simulations of the entire protein-ligand complex can be performed to assess the stability of the predicted binding pose over time and to gain a more dynamic understanding of the interactions.
QSAR and QSPR Modeling for Structure-Activity/Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or physicochemical properties of a compound with its biological activity or a specific property, respectively. These in silico methods are crucial in predicting the behavior of untested chemicals, thereby reducing the need for extensive animal testing.
For this compound, a QSAR study would involve compiling a dataset of structurally similar halogenated phenols with known biological activities (e.g., toxicity, enzyme inhibition). Molecular descriptors, which are numerical representations of the molecule's properties, would then be calculated. These descriptors can be categorized as:
Electronic: such as dipole moment and partial atomic charges.
Steric: like molecular volume and surface area.
Hydrophobic: for example, the logarithm of the octanol-water partition coefficient (logP).
Topological: which describe the connectivity of atoms in the molecule.
Hypothetical QSAR Model for Toxicity of Halogenated Phenols
A hypothetical linear QSAR model could take the form:
log(1/EC50) = β0 + β1(logP) + β2(LUMO) + β3(MR)
Where:
EC50 is the half-maximal effective concentration (a measure of toxicity).
logP represents the hydrophobicity of the molecule.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
MR is the molar refractivity, a steric descriptor.
β0, β1, β2, and β3 are regression coefficients determined from the analysis.
The following interactive table illustrates the type of data that would be used to build such a model.
| Compound | log(1/EC50) | logP | LUMO (eV) | MR (cm³/mol) |
| 2,4-Dichlorophenol (B122985) | 4.5 | 3.06 | -1.2 | 39.8 |
| 2,4,6-Trichlorophenol (B30397) | 5.1 | 3.69 | -1.5 | 44.6 |
| 2,4-Dibromophenol | 4.8 | 3.33 | -1.1 | 42.7 |
| This compound (Hypothetical Data) | 5.5 | 4.2 | -1.4 | 54.2 |
| 2-Iodophenol | 4.2 | 2.85 | -0.9 | 40.4 |
Similarly, QSPR models can be developed to predict physicochemical properties. For instance, a QSPR model could predict the boiling point of this compound based on descriptors like molecular weight, polarizability, and the number of halogen atoms.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. When the three-dimensional structure of the target is unknown, ligand-based drug design approaches are employed. These methods rely on the knowledge of other molecules that bind to the biological target of interest.
If this compound were identified as having a desirable biological activity, it could serve as a starting point for a ligand-based drug design campaign. The key steps would involve:
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. The structure of this compound would be analyzed to identify key pharmacophoric features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
Similarity Searching: Once a pharmacophore model is developed, or simply using the 2D or 3D structure of this compound, large chemical databases can be searched for molecules with similar features. This can be done using various similarity metrics, such as the Tanimoto coefficient, which quantifies the degree of similarity between the molecular fingerprints of two compounds.
The following table provides a hypothetical example of a virtual screening hit list based on similarity to this compound.
| Compound ID | Tanimoto Similarity to this compound | Predicted Activity (Arbitrary Units) |
| ZINC12345678 | 0.85 | 8.2 |
| ZINC98765432 | 0.82 | 7.9 |
| ZINC13579246 | 0.79 | 7.5 |
| ZINC24681357 | 0.78 | 7.4 |
While there are no specific published studies detailing virtual screening or ligand-based drug design campaigns originating from this compound, this approach remains a viable strategy for discovering novel bioactive compounds based on its chemical scaffold.
Machine Learning and Artificial Intelligence Applications in Predicting this compound Properties and Reactivity
Machine learning (ML) and artificial intelligence (AI) are revolutionizing many areas of chemical research, including the prediction of molecular properties and reactivity. These advanced computational methods can learn complex patterns from large datasets and make accurate predictions for new, uncharacterized molecules.
For this compound, ML models could be trained to predict a wide range of properties, including:
Toxicity: By training on large datasets of compounds with known toxicity data, ML models can predict the potential toxicity of this compound.
Physicochemical Properties: Properties such as solubility, melting point, and boiling point can be predicted with high accuracy.
Reactivity: ML models can be trained to predict the outcome of chemical reactions, including identifying the most likely sites for electrophilic or nucleophilic attack on the this compound molecule.
Various ML algorithms can be employed for these tasks, including:
Random Forests: An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Support Vector Machines (SVM): A supervised learning model that is effective for both classification and regression tasks.
Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input data.
The performance of these models is typically evaluated using metrics such as the coefficient of determination (R²) for regression tasks and accuracy or the area under the receiver operating characteristic curve (AUC-ROC) for classification tasks.
Below is a hypothetical comparison of the performance of different machine learning models in predicting the toxicity of a set of halogenated phenols, including this compound.
| Machine Learning Model | R² (Cross-Validation) | Root Mean Square Error (RMSE) |
| Random Forest | 0.85 | 0.35 |
| Support Vector Machine | 0.82 | 0.41 |
| Deep Neural Network | 0.88 | 0.31 |
Advanced Analytical Method Development and Validation for 2,4 Dichloro 6 Iodophenol
Chromatographic Methodologies for Analysis and Purification
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a halogenated phenol (B47542) such as 2,4-Dichloro-6-iodophenol, various chromatographic methods can be developed, each with specific advantages.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally labile compounds. longdom.org Developing an HPLC method for this compound would involve a systematic optimization of several parameters to achieve adequate separation and sensitivity.
Key Development Considerations:
Column Selection: Reversed-phase (RP) columns, such as a C18 or C8, are commonly used for the separation of phenolic compounds. jcsp.org.pkresearchgate.netchromatographyonline.comresearchgate.net These columns contain a non-polar stationary phase, which effectively retains moderately polar compounds like halogenated phenols.
Mobile Phase Composition: A mixture of water (often buffered) and an organic solvent like acetonitrile or methanol is typically used as the mobile phase in RP-HPLC. chromatographyonline.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of the target analyte from potential impurities with different polarities. researchgate.net
Detector Selection: A UV-Visible detector is highly suitable for phenolic compounds due to the presence of the aromatic ring, which absorbs UV light. scirp.org The detection wavelength would be set at the absorbance maximum of this compound to ensure high sensitivity.
Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak shape and resolution while minimizing analysis time. chromatographyonline.comresearchgate.net
A typical starting point for an HPLC method for a compound like this compound is summarized in the table below.
| Parameter | Typical Condition | Purpose |
| Stationary Phase | C18 (Octadecyl silane) bonded silica, 5 µm particle size | Provides non-polar surface for reversed-phase separation. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Separates compounds based on polarity; acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Ensures optimal interaction with the stationary phase. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at ~280 nm | Detects the aromatic ring of the phenol. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. longdom.org Phenols can be analyzed by GC, often requiring derivatization to increase their volatility and improve peak shape. epa.gov
Key Development Considerations:
Derivatization: To analyze this compound by GC, the acidic proton of the hydroxyl group can be replaced with a less polar group (e.g., through acetylation or silylation). jcsp.org.pk This process reduces the compound's polarity and potential for tailing on the GC column. Alternatively, analysis of the underivatized phenol is possible using specific columns and conditions. epa.gov
Column Selection: A low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is generally suitable for separating halogenated aromatic compounds. google.com
Temperature Programming: A temperature program, where the column oven temperature is gradually increased, is used to elute compounds with a wide range of boiling points. This ensures that more volatile impurities are separated early, while the target analyte is eluted with a good peak shape in a reasonable time.
Injector and Detector: A split/splitless injector is typically used. For detection, a Flame Ionization Detector (FID) provides good general sensitivity, while an Electron Capture Detector (ECD) would offer very high sensitivity for this highly halogenated compound. epa.gov Mass Spectrometry (MS) can also be coupled with GC for definitive identification. jcsp.org.pkthermofisher.com
The table below outlines typical parameters for a GC method.
| Parameter | Typical Condition | Purpose |
| Column | HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent | Weakly polar column for separation of semi-volatile organics. |
| Carrier Gas | Helium or Nitrogen at 1.0 mL/min | Inert mobile phase to carry the analyte through the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | Separates compounds based on boiling point and polarity. |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to halogenated compounds; MS provides structural information. |
| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining the purity of a substance. libretexts.org It can also be used to quickly screen for optimal solvent systems for column chromatography purification. aga-analytical.com.pl
For this compound, TLC could be used to:
Monitor Synthesis: Track the disappearance of starting materials and the appearance of the product.
Purity Assessment: Quickly check for the presence of impurities in a sample. A single spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities.
Solvent System Selection: Different mobile phase compositions (e.g., mixtures of hexane and ethyl acetate) can be tested to find the best separation conditions for preparative column chromatography.
A typical TLC analysis involves spotting the sample on a silica gel plate (stationary phase) and developing it in a sealed chamber with an appropriate solvent system (mobile phase). libretexts.orgaga-analytical.com.pl The separated spots are visualized under UV light or by using a staining agent. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. libretexts.org
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. longdom.orgwikipedia.org SFC is known for its fast and efficient separations, particularly for chiral compounds and for purification purposes. wikipedia.orgchromatographyonline.com
Potential Applications for this compound:
Purification: Preparative SFC is becoming increasingly popular for isolating compounds due to faster run times and the use of environmentally friendly solvents like CO2. longdom.orgchromatographyonline.com It can offer different selectivity compared to HPLC. researchgate.net
Analysis of Thermally Labile Impurities: Since SFC often operates at lower temperatures than GC, it is suitable for analyzing impurities that might degrade at high temperatures. longdom.org
The instrumentation for SFC is similar to HPLC but requires components to control the pressure and temperature to maintain the mobile phase in its supercritical state. wikipedia.org
Method Validation Parameters and ICH Guidelines
Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. ich.orgjetir.org The ICH guidelines, specifically Q2(R2), provide a comprehensive framework for validating analytical procedures. amsbiopharma.comich.org
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgamsbiopharma.com Selectivity is often used interchangeably and refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. ich.org
Demonstrating Specificity and Selectivity for this compound:
To validate the specificity of a chromatographic method for this compound, several approaches can be taken, as outlined in the ICH Q2(R2) guideline. ich.org
| Validation Approach | Description | Application Example for this compound |
| Analysis of Placebo/Blanks | A sample containing all components except the analyte is analyzed. | The chromatogram of a blank solution (e.g., dissolution solvent) is compared to that of a solution containing this compound to ensure no interfering peaks are present at the analyte's retention time. |
| Spiked Sample Analysis | The sample is spiked with known impurities or related compounds. | A sample of this compound is spiked with potential impurities (e.g., starting materials like 2,4-dichlorophenol (B122985) or regioisomers). The method must demonstrate that the peak for this compound is resolved from these added components. |
| Forced Degradation Studies | The sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. | A solution of this compound is exposed to harsh conditions. The analytical method is then used to separate the intact compound from any degradation products formed, demonstrating the method is "stability-indicating". ich.org |
| Peak Purity Analysis (for HPLC) | A photodiode array (PDA) detector is used to acquire UV spectra across the entire peak. | The spectra at the upslope, apex, and downslope of the this compound peak are compared. If they are identical, it indicates the peak is pure and not co-eluting with an impurity. |
| Orthogonal Method Comparison | Results from the primary method are compared to those from a second, well-characterized method that relies on a different separation principle. ich.orgenzyme.com | The purity of a sample of this compound determined by the developed HPLC method could be compared with results from a different technique, such as Capillary Electrophoresis (CE). |
Demonstrating specificity is a critical first step in method validation, as it ensures that the signal being measured is solely from the target analyte, which is fundamental for accurate quantification. amsbiopharma.combiopharminternational.com
Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
For the analysis of halogenated phenols, such as this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. The linearity of an HPLC method for similar compounds is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A good linearity is generally indicated by a correlation coefficient (R²) close to 1.0.
Hypothetical Linearity Data for this compound Analysis by HPLC:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 124,500 |
| 25.0 | 310,000 |
| 50.0 | 625,000 |
| 75.0 | 938,000 |
| 100.0 | 1,250,000 |
From this data, a calibration curve would be constructed, and the linear regression equation and correlation coefficient would be determined. For instance, a typical result for a well-behaved analysis of a dichlorophenol might yield a regression equation of y = 12500x + 500 with an R² value of 0.999 or greater, over a range of 1.0 to 100.0 µg/mL.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
LOD and LOQ are often determined from the standard deviation of the response and the slope of the calibration curve. The LOD can be calculated as 3.3 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve), and the LOQ as 10 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve).
For the analysis of chlorinated phenols by HPLC, the LOD and LOQ are crucial for determining trace amounts in environmental or biological samples.
Representative LOD and LOQ Values for Halogenated Phenol Analysis:
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/mL |
These values can vary significantly depending on the analytical instrument and the complexity of the sample matrix.
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the recovery percentage is calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Illustrative Accuracy and Precision Data for this compound Analysis:
| Concentration Level (µg/mL) | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |
| 5.0 | 98.5 | 1.8 | 2.5 |
| 50.0 | 101.2 | 1.2 | 1.9 |
| 100.0 | 99.8 | 1.5 | 2.1 |
Acceptable recovery is typically within 98-102%, and RSD values should ideally be less than 2% for the assay of a pure substance.
Robustness and Ruggedness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. pharmaguideline.comlabmanager.com
To assess the robustness of an HPLC method for this compound, small changes would be made to parameters such as the pH of the mobile phase, column temperature, and flow rate. The effect of these changes on the analytical results would then be evaluated.
Example of a Robustness Study Design:
| Parameter | Variation |
| Mobile Phase pH | 6.8 ± 0.2 |
| Column Temperature | 30 ± 2 °C |
| Flow Rate | 1.0 ± 0.1 mL/min |
The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these minor changes.
Quantitative Analysis Techniques
Spectrophotometric Assays
Spectrophotometric methods can be developed for the quantification of this compound. These methods are often based on the reaction of the phenolic hydroxyl group with a chromogenic reagent to produce a colored product, the absorbance of which can be measured at a specific wavelength.
A common reagent for the determination of phenols is 4-aminoantipyrine. In the presence of an oxidizing agent, such as potassium ferricyanide, 4-aminoantipyrine reacts with phenols to form a colored dye. The intensity of the color, which is proportional to the phenol concentration, can be measured spectrophotometrically. The optimal wavelength for measurement would be determined by scanning the absorption spectrum of the colored product.
While generally less specific than chromatographic methods, spectrophotometric assays can be simple, rapid, and cost-effective for the routine analysis of this compound, particularly in samples with a simple matrix.
Titrimetric Methods
Titrimetric methods, or titrations, can also be employed for the quantitative analysis of this compound. One common approach for the titration of phenols is bromination. In this method, a known excess of a standard solution of bromine is added to the sample containing the phenol. The bromine reacts with the phenol through electrophilic substitution on the aromatic ring.
The unreacted bromine is then determined by adding potassium iodide, which is oxidized by the excess bromine to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator. By determining the amount of unreacted bromine, the amount that reacted with the this compound can be calculated, and thus its concentration in the original sample can be determined. uobaghdad.edu.iqumb.edu This is a type of back-titration. umb.edu
This method is suitable for the assay of bulk this compound but may lack the sensitivity and specificity required for trace analysis in complex mixtures.
Impurity Profiling and Degradation Studies
Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. Degradation studies are performed to understand the stability of the molecule under various stress conditions, which helps in determining its shelf-life and storage conditions.
Impurity Profiling:
The impurity profile of this compound can be complex due to the nature of its synthesis and potential side reactions. Impurities can originate from starting materials, intermediates, by-products, and degradation products. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating and identifying these impurities.
Common potential impurities in this compound may include isomers, such as 2,6-dichloro-4-iodophenol, and other halogenated phenols formed due to incomplete or side reactions during synthesis. The identification of these impurities is typically achieved by comparing their retention times and mass spectra with those of known reference standards.
Degradation Studies:
Forced degradation studies are conducted to identify the likely degradation products of this compound and to develop stability-indicating analytical methods. scispace.com These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Acid and Base Hydrolysis: Halogenated phenols can be susceptible to hydrolysis under acidic and basic conditions, potentially leading to the replacement of halogen atoms with hydroxyl groups.
Oxidation: Exposure to oxidative conditions, for instance, using hydrogen peroxide, can lead to the formation of quinone-type structures or other oxidation products.
Thermal Degradation: Heating the compound at elevated temperatures can reveal its thermal stability and identify any thermally induced degradation products.
Photodegradation: Exposing this compound to UV and visible light can induce photolytic degradation, leading to the formation of various photoproducts.
The degradation products are then separated and quantified using a validated stability-indicating HPLC method. The structural elucidation of significant degradation products is typically performed using techniques like LC-MS/MS and NMR spectroscopy.
Hypothetical Forced Degradation Data for this compound
| Stress Condition | Degradation (%) | Major Degradation Product(s) |
| 0.1 M HCl, 80°C, 24h | 5.2 | 2,4-Dichlorophenol |
| 0.1 M NaOH, 60°C, 12h | 12.8 | 2-Chloro-6-iodophenol, Dichlorohydroxyphenols |
| 3% H₂O₂, RT, 24h | 8.5 | Dichloro-p-benzoquinone derivatives |
| Dry Heat, 100°C, 48h | 2.1 | No significant degradation |
| UV Light (254 nm), 24h | 15.3 | Deiodinated and dechlorinated phenols |
Quality Control and Assurance in this compound Analysis
Quality control (QC) and quality assurance (QA) are integral parts of the manufacturing and testing process for any chemical compound intended for pharmaceutical use. These systems ensure that this compound consistently meets its predetermined specifications and quality attributes.
Analytical Method Validation:
The analytical methods used for the routine quality control of this compound must be validated in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH). gmp-navigator.com The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Typical HPLC Method Validation Parameters for Assay of this compound
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD %) | ≤ 2.0% |
| Range | 80% - 120% of the nominal concentration |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
| Robustness | No significant impact on results from minor variations in pH, flow rate, and column temperature |
System Suitability Testing:
Before conducting any analysis, system suitability tests are performed to ensure that the chromatographic system is performing adequately. These tests typically involve injecting a standard solution and evaluating parameters such as peak area reproducibility, retention time, theoretical plates, and tailing factor.
Reference Standards:
Well-characterized reference standards of this compound and its known impurities are essential for the accurate quantification and identification of these compounds in test samples.
By implementing these advanced analytical methods and adhering to stringent quality control and assurance practices, the quality and consistency of this compound can be reliably maintained.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs of this compound are pivotal in understanding its biological profile. Synthetic strategies often involve the modification of the phenolic hydroxyl group or substitution at the halogenated positions. One common approach to creating derivatives is through the reaction of a related compound, 3,5-dichlorosalicylaldehyde, with various amines to form Schiff bases, which can then be further modified. This method allows for the introduction of a wide range of substituents, enabling a thorough investigation of the molecule's structure-activity landscape.
Structure-activity relationship (SAR) studies are crucial for identifying the chemical features of a molecule that are responsible for its biological effects. For halogenated phenols, including derivatives of this compound, SAR studies have provided valuable insights.
Research on other halophenols has demonstrated that the nature and position of the halogen atoms can significantly influence biological activity. For instance, in a series of halophenol derivatives studied as protein tyrosine kinase (PTK) inhibitors, the type of halogen (chlorine, bromine, fluorine, or iodine) and its position on the phenyl ring were found to be critical for inhibitory potency. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related compounds can be extrapolated.
Key considerations in the SAR of such compounds include:
The nature of the halogen: The electronegativity, size, and ability to form halogen bonds are all important factors.
The substitution pattern: The relative positions of the halogens and the hydroxyl group can affect the molecule's conformation and its interaction with biological targets.
The phenolic hydroxyl group: This group can act as a hydrogen bond donor and acceptor, and its acidity can be modulated by the surrounding halogen atoms.
A hypothetical SAR study on this compound analogs might involve synthesizing compounds where the iodine is replaced by other halogens or where the chlorine atoms are moved to different positions on the phenyl ring. The biological activity of these analogs would then be compared to the parent compound to determine the impact of these structural changes.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound | R1 | R2 | R3 | Hypothetical Biological Activity |
| This compound | I | Cl | Cl | Baseline |
| Analog 1 | Br | Cl | Cl | Potentially altered |
| Analog 2 | F | Cl | Cl | Potentially altered |
| Analog 3 | I | H | Cl | Potentially reduced |
| Analog 4 | I | Cl | H | Potentially reduced |
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity.
For this compound, the iodine atom is a potential site for bioisosteric replacement. Iodine is a large, lipophilic atom that can participate in halogen bonding. Potential bioisosteres for iodine could include other halogens, a trifluoromethyl group, or a cyano group. The choice of bioisostere would depend on the desired change in properties. For example, replacing iodine with a smaller halogen like bromine or chlorine would decrease the lipophilicity of the molecule.
The phenolic hydroxyl group can also be a target for bioisosteric replacement. However, this is less common as the hydroxyl group is often crucial for binding to biological targets.
Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body. This strategy is often employed to overcome issues such as poor solubility, low bioavailability, or undesirable side effects. For phenolic compounds like this compound, the phenolic hydroxyl group is a convenient handle for prodrug synthesis. nih.gov
Common prodrug strategies for phenols involve converting the hydroxyl group into an ester, carbonate, or ether. nih.gov These modifications mask the polar hydroxyl group, increasing the lipophilicity of the molecule and potentially enhancing its absorption. Once absorbed, these prodrugs are designed to be cleaved by enzymes in the body, such as esterases, to release the active phenolic drug. nih.gov
For example, a simple ester prodrug of this compound could be synthesized by reacting it with an acyl chloride. The choice of the acyl group can be varied to fine-tune the properties of the prodrug, such as its rate of hydrolysis.
In Vitro Biological Activity Screening
To determine the biological effects of this compound and its derivatives, a variety of in vitro screening assays are employed. These assays can identify potential molecular targets and provide a measure of the compound's potency.
Enzyme inhibition assays are a common method for screening compounds for biological activity. Many drugs exert their therapeutic effects by inhibiting specific enzymes. Given the structural similarities of this compound to other known enzyme inhibitors, it is plausible that it and its analogs could inhibit various enzymes.
For instance, studies on other halophenols have shown them to be inhibitors of protein tyrosine kinases (PTKs). nih.gov An enzyme inhibition assay for a specific PTK would involve incubating the enzyme with its substrate and varying concentrations of the test compound. The rate of the enzymatic reaction is then measured, and the concentration of the compound required to inhibit the enzyme by 50% (the IC50 value) is determined.
Table 2: Hypothetical Enzyme Inhibition Data for a this compound Analog
| Compound | Target Enzyme | IC50 (µM) |
| Analog X | Protein Tyrosine Kinase Y | 15.5 |
| Analog Y | Matrix Metalloproteinase Z | 22.1 |
Receptor binding studies are used to determine if a compound can bind to a specific biological receptor. These studies are essential for identifying drugs that act as agonists or antagonists at a particular receptor.
A typical receptor binding assay involves incubating a preparation of the receptor with a radiolabeled ligand that is known to bind to the receptor. The test compound is then added at various concentrations, and its ability to displace the radiolabeled ligand is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which is an indicator of the compound's binding affinity for the receptor.
While there is no specific publicly available data on the receptor binding properties of this compound, its halogenated aromatic structure suggests that it could potentially interact with various receptor types, and this remains an area for future investigation.
An Examination of the Unexplored Medicinal Chemistry of this compound
The field of medicinal chemistry is in a constant search for novel molecular entities that can serve as leads for the development of new therapeutic agents. Halogenated phenols, a class of compounds characterized by a hydroxyl group attached to a benzene (B151609) ring substituted with one or more halogen atoms, have garnered interest for their diverse biological activities. Within this broad class, this compound represents a specific, yet understudied, molecule. This article focuses exclusively on the current state of published research regarding the medicinal and biological evaluation of this compound, adhering to a structured examination of key areas in drug discovery and development.
Medicinal Chemistry and Biological Activity Studies of 2,4 Dichloro 6 Iodophenol
Cell-based assays are fundamental tools in the initial stages of drug discovery, providing crucial information about a compound's biological effects on living cells. Cytotoxicity assays, for instance, measure the degree to which a substance can cause damage to cells, which is a critical parameter for potential anticancer agents or for assessing general toxicity. Antimicrobial assays, on the other hand, evaluate a compound's ability to inhibit or kill microorganisms such as bacteria and fungi, identifying potential candidates for new antibiotics.
Despite the importance of such preliminary screenings, a thorough review of scientific literature reveals a notable absence of studies on the effects of 2,4-Dichloro-6-iodophenol in cell-based assays. There is no publicly available data detailing its cytotoxicity against any cancer or normal cell lines, nor are there reports on its antimicrobial activity against pathogenic bacteria or fungi. Consequently, its potential in these therapeutic areas remains entirely uncharacterized.
Interactive Data Table: Cell-Based Assay Data for this compound
| Assay Type | Cell Line/Organism | Result (e.g., IC50, MIC) |
|---|---|---|
| Cytotoxicity | No data available | No data available |
Once a compound demonstrates biological activity, the next critical step is to identify its molecular target(s) and elucidate its mechanism of action (MOA). Understanding how a compound works at the molecular level is essential for its development as a drug, as it allows for optimization of its efficacy and selectivity, and for predicting potential side effects.
Proteomics, the large-scale study of proteins, offers powerful techniques for target identification. Methods such as affinity chromatography-mass spectrometry or thermal proteomics can identify the specific proteins that a compound binds to within a cell. These approaches can provide unbiased, system-wide insights into the compound's interactions and potential targets.
As of the current date, no proteomics studies have been published for this compound. The protein binding profile of this compound has not been investigated, and therefore, its molecular targets within a biological system are unknown.
Genomic and transcriptomic analyses are other powerful tools for understanding a compound's MOA. Transcriptomic techniques, such as RNA sequencing, measure the changes in gene expression that occur in cells after treatment with a compound. These changes can reveal the cellular pathways that are perturbed by the compound, offering clues about its mechanism of action.
There is no available literature on the use of genomic or transcriptomic analysis to investigate the biological effects of this compound. The impact of this compound on the gene expression of any cell type has not been reported.
For a compound to be a viable drug candidate, it must not only be active but also possess suitable pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics, on the other hand, is the study of the drug's effects on the body. These studies are crucial in later-stage preclinical development.
Given that this compound has not been the subject of advanced biological studies, there is no information available regarding its pharmacokinetic or pharmacodynamic profile.
Nanotechnology and advanced drug delivery systems are increasingly being used to improve the therapeutic properties of compounds, such as enhancing their solubility, stability, and targeted delivery to specific tissues. These technologies can be particularly useful for compounds with challenging physicochemical properties.
The application of nanotechnology or the development of specific drug delivery systems for this compound has not been explored in any published research. Therefore, there are no studies on formulating this compound into nanoparticles, liposomes, or other advanced delivery vehicles.
Environmental Fate and Ecotoxicological Studies of 2,4 Dichloro 6 Iodophenol
Environmental Persistence and Degradation Pathways
There is no specific information available in the reviewed scientific literature regarding the environmental persistence and degradation pathways of 2,4-Dichloro-6-iodophenol. Research into its breakdown in the environment is a critical gap in understanding its potential impact.
No studies were found that specifically investigate the biodegradation of this compound in soil, water, or sediment. The microorganisms and pathways responsible for its breakdown, if any, have not been identified.
Specific data on the photodegradation of this compound in aqueous and atmospheric systems are not available. The rates of degradation under the influence of sunlight and the byproducts of this process remain uncharacterized.
There is no available research on the hydrolysis or other abiotic degradation processes of this compound. The stability of this compound in the absence of biological or photochemical influences is unknown.
Environmental Distribution and Partitioning
Information regarding the environmental distribution and partitioning of this compound is not present in the current body of scientific literature. Understanding how this compound moves between different environmental compartments is essential for assessing exposure risks.
No studies have been published that detail the soil adsorption and leaching potential of this compound. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) have not been determined, making it impossible to predict its mobility in soil.
The potential for this compound to volatilize from water and soil surfaces has not been investigated. Its Henry's Law constant and vapor pressure, which would inform its volatility, are not reported in available databases.
Data Table: Research Status of this compound's Environmental Fate
| Section | Subsection | Research Findings Available |
| 7.1. | Environmental Persistence and Degradation Pathways | No specific data available. |
| 7.1.1. Biodegradation in Various Environmental Compartments | No specific data available. | |
| 7.1.2. Photodegradation in Aqueous and Atmospheric Systems | No specific data available. | |
| 7.1.3. Hydrolysis and Other Abiotic Degradation Processes | No specific data available. | |
| 7.2. | Environmental Distribution and Partitioning | No specific data available. |
| 7.2.1. Soil Adsorption and Leaching Potential | No specific data available. | |
| 7.2.2. Volatilization from Water and Soil | No specific data available. |
Bioaccumulation and Biomagnification Potential
For example, a study conducted on various phenolic compounds in crucian carp (B13450389) in South Korea demonstrated a significant potential for bioaccumulation in the liver for the majority of the phenolic compounds detected, with median log bioconcentration factor (BCF) values ranging from 3.2 to 3.7. Although this compound was not specifically analyzed in this research, the results for other chlorophenols imply that it could also bioaccumulate in aquatic species.
The potential for biomagnification of this compound is also not extensively documented. Biomagnification is the process where the concentration of a substance escalates in organisms at progressively higher trophic levels within a food chain. For a compound to undergo biomagnification, it must be persistent, bioaccumulative, and toxic. While the structure of this compound suggests persistence and a potential for bioaccumulation, further investigation is necessary to ascertain its biomagnification potential in food webs.
Ecotoxicological Assessment
Specific ecotoxicological data for this compound are scarce. However, information on the aquatic toxicity of the closely related compound, 2,4-dichlorophenol (B122985), can offer an indication of the potential risks of this compound to aquatic ecosystems. It is crucial to recognize that the presence of an iodine atom in this compound might modify its toxicity profile in comparison to 2,4-dichlorophenol. In general, iodinated disinfection byproducts have been shown to be more cytotoxic and genotoxic than their chlorinated and brominated counterparts.
Studies on 2,4-dichlorophenol have demonstrated its toxicity to a variety of aquatic organisms. For instance, the U.S. Environmental Protection Agency (EPA) has set Tier II acute and chronic aquatic life values for 2,4-dichlorophenol. To safeguard aquatic life, the four-day average concentration should not surpass 17 µg/L more than once every three years, and the one-hour average concentration should not exceed 120 µg/L more than once every three years.
The following table provides a summary of some of the available acute toxicity data for 2,4-dichlorophenol in different aquatic species:
| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |
| Bluegill (Lepomis macrochirus) | LC50 | 2,000 | 96 hours | |
| Fathead Minnow (Pimephales promelas) | LC50 | 7,750 | 96 hours | |
| Cladoceran (Daphnia magna) | EC50 | 1,400 | 48 hours |
Interactive Data Table: Acute Aquatic Toxicity of 2,4-Dichlorophenol (This is a simplified representation of an interactive table. In a true interactive format, users could sort and filter the data.)
| Species | Endpoint | Concentration (µg/L) | Exposure Duration (hours) |
| Bluegill (Lepomis macrochirus) | LC50 | 2000 | 96 |
| Fathead Minnow (Pimephales promelas) | LC50 | 7750 | 96 |
| Cladoceran (Daphnia magna) | EC50 | 1400 | 48 |
There is a notable absence of data concerning the toxicity of this compound to terrestrial organisms. Extensive research on the impacts of this specific compound on plants and soil invertebrates has not been reported.
However, studies on the parent compound, 2,4-dichlorophenol, suggest a potential for toxicity to terrestrial life. For example, research on the aquatic angiosperm Lemna gibba has shown the toxicity and metabolism of 2,4-dichlorophenol. Although this is an aquatic plant, it implies that terrestrial plants might also be vulnerable. The high potential for accumulation of certain chlorophenols in aquatic life, such as tetrachloroguaiacol (B36938) in fish, also brings up concerns about the possibility of transfer to terrestrial predators.
Direct research into the developmental and reproductive toxicity of this compound is not available. For the related compound, 2,4-dichlorophenol, an assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) indicates that while it is not anticipated to lead to specific adverse effects on fertility and sexual function following oral exposure, the possibility of developmental toxicity cannot be dismissed.
A study on a photonitration product of 2,4-dichlorophenol, 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), revealed that it induced anti-androgenic effects in Chinese rare minnows (Gobiocypris rarus). This finding suggests that derivatives of 2,4-dichlorophenol can function as endocrine disruptors, which could have consequences for the reproductive health of exposed organisms. Given the structural similarities, it is conceivable that this compound could also possess endocrine-disrupting properties, but dedicated studies are necessary to validate this.
Multimedia Environmental Fate Modeling
Multimedia environmental fate models are employed to forecast the distribution and concentration of chemicals across various environmental compartments, including air, water, soil, and biota. At present, there are no specific multimedia environmental fate models that have been developed for this compound.
However, models have been created for other halogenated phenols. For instance, a water quality model was utilized to assess the fate of 2,4,6-trichlorophenol (B30397) in a lake that receives effluent from pulp and paper mills. This model was successful in estimating concentrations in the water column and in fish. Such models could potentially be modified to predict the environmental fate of this compound, but this would necessitate data on its physicochemical properties, such as its octanol-water partition coefficient (Kow) and Henry's Law constant, which are not easily accessible. The EPA's compilation of Environmental Fate Constants for some organic chemicals does not include this compound.
Analytical Methods for Environmental Monitoring of this compound
The detection and quantification of this compound in environmental samples such as water, soil, and biota are essential for monitoring its presence and evaluating potential risks. While specific standardized methods for this compound are not widely documented, general analytical techniques for halogenated phenols are applicable.
These methods typically consist of a sequence of steps:
Extraction: The isolation of the target compound from the environmental matrix. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Clean-up: The removal of interfering substances from the extract.
Concentration: Increasing the concentration of the analyte to levels that can be detected.
Analysis: The identification and quantification of the compound using instrumental methods.
Common analytical instruments used for the determination of phenolic compounds include:
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the separation and identification of volatile and semi-volatile organic compounds.
High-Performance Liquid Chromatography (HPLC): Appropriate for the separation of non-volatile or thermally unstable compounds, often coupled with UV or mass spectrometry detectors.
For the analysis of iodinated phenolic compounds, which can be formed as disinfection byproducts, nontarget comprehensive analysis using techniques such as gas chromatography-high-resolution mass spectrometry (GC-HRMS) has been utilized.
Materials Science Applications of 2,4 Dichloro 6 Iodophenol Derivatives
Integration into Functional Materials
The incorporation of 2,4-Dichloro-6-iodophenol into functional materials is predicated on the reactivity of its hydroxyl and C-I/C-Cl bonds. These sites allow for the creation of polymers and discrete molecules with tailored electronic, optical, and recognition properties.
Polymer Chemistry and Composites
Substituted phenols are fundamental precursors for a class of high-performance polymers known as poly(phenylene oxide)s (PPOs) or poly(phenylene ether)s (PPEs). These polymers are valued for their excellent thermal stability, dimensional stability, and chemical resistance. uc.edunih.gov The synthesis is typically achieved through oxidative coupling polymerization, a process catalyzed by a copper-amine complex that links phenolic units via ether bonds. uc.edumdpi.com
While the polymerization of 2,6-disubstituted phenols like 2,6-dimethylphenol (B121312) is common, phenols with other substitution patterns can also be used. nih.gov The 2,4-dichloro-6-iodo substitution pattern of the title compound presents a unique monomer for creating novel PPO-type polymers. The presence of heavy halogen atoms (Cl and I) in the polymer backbone would be expected to impart specific properties, such as:
Increased Refractive Index: The high electron density of iodine and chlorine atoms can increase the polymer's refractive index, a desirable trait for optical applications.
Enhanced Flame Retardancy: Halogenated compounds are well-known for their flame-retardant properties.
Modified Solubility and Processing Characteristics: The bulky and polarizable substituents would alter the polymer's solubility in organic solvents and affect its solid-state packing.
The iodine atom also provides a reactive site for post-polymerization modification via cross-coupling reactions, allowing for further functionalization of the polymer chains.
Table 1: Potential Contributions of this compound Moieties in Polymers
| Feature of Monomer | Potential Property in Polymer | Relevant Chemical Principle |
|---|---|---|
| Phenolic -OH Group | Formation of Poly(phenylene oxide) Backbone | Oxidative Coupling Polymerization |
| Chlorine & Iodine Atoms | Enhanced Flame Retardancy | Halogen radical trapping in combustion |
| Iodine Atom | High Refractive Index | High atomic number and polarizability |
Organic Electronics and Optoelectronics
The field of organic electronics relies on π-conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netresearchgate.net While this compound itself is not a conjugated monomer, it can be chemically modified to serve as a building block for such materials.
For instance, the C-I and C-Cl bonds can be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to link the phenolic core to other aromatic or acetylenic units, thereby building a conjugated backbone. iupac.org The electronic properties of the resulting polymer could be tuned by the choice of the coupling partner. The strong electron-withdrawing nature of the chlorine atoms and the heavy atom effect of iodine could influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for device performance. nih.gov Furthermore, the introduction of heavy atoms like iodine can promote intersystem crossing, a phenomenon that is sometimes exploited in materials designed for phosphorescent OLEDs or photodynamic therapy. researchgate.net
Sensing Materials
Molecularly imprinted polymers (MIPs) are synthetic receptors with recognition sites tailored for a specific target molecule. rsc.org They are created by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule. After polymerization, the template is removed, leaving cavities that are complementary in size, shape, and chemical functionality. This technology has been successfully applied to create sensors for chlorophenol compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP). mdpi.comresearchgate.net
Surface Chemistry and Coatings
The functional groups of this compound allow it to be chemically grafted onto surfaces to modify their properties. mdpi.comgoogle.com For example, the hydroxyl group can react with surface-bound silanes on glass or silica, or with acid chlorides on functionalized polymers, to create a covalently attached monolayer. Such surface modification could be used to:
Control Wettability: The halogenated phenyl ring would create a hydrophobic surface.
Introduce Reactive Sites: The iodine atom on the tethered molecule would remain available for further chemical reactions, allowing the surface to be used as a platform for building more complex structures. google.com
Develop Antifouling Coatings: Halogenated organic compounds can exhibit biocidal activity, suggesting a potential application in antifouling coatings. researchgate.net
Self-Assembly and Supramolecular Structures
Supramolecular chemistry involves the organization of molecules into ordered structures through non-covalent interactions. nih.gov Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). acs.org The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl.
This compound is well-equipped for self-assembly driven by halogen bonding. The iodine atom is a strong halogen bond donor, while the chlorine atoms can also participate. researchgate.netnih.gov These interactions, in concert with hydrogen bonding from the phenolic hydroxyl group and π-π stacking of the aromatic rings, could direct the molecules to form well-defined one-, two-, or three-dimensional structures. Research on other dihalogenated phenols has demonstrated the critical role of both hydrogen and halogen bonds in determining their crystal packing. researchgate.netnih.gov The ability of iodination to amplify and direct the self-assembly of peptides into ordered amyloid structures further highlights the power of this interaction in materials design. nih.gov
Table 2: Non-Covalent Interactions Involving this compound Derivatives
| Interaction Type | Participating Groups | Potential Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Phenolic -OH (donor) with O, N, etc. (acceptor) | Formation of chains, rosettes, or networks |
| Halogen Bonding | C-I (strong donor), C-Cl (weaker donor) with O, N, etc. (acceptor) | Directional control of molecular packing |
Advanced Synthesis of Materials Utilizing this compound as a Precursor
Beyond polymers, this compound can serve as a precursor for other advanced materials, most notably Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov
To be used as a linker in MOF synthesis, the this compound molecule would first need to be functionalized with at least two coordinating groups (e.g., carboxylates, pyridyls). For example, the phenolic hydroxyl group could be used to anchor such groups via ether linkages. The resulting functionalized molecule could then be reacted with metal salts to form novel MOFs. doi.orgenpress-publisher.com The presence of the dichloro-iodo-phenyl unit within the MOF's pore structure could impart unique properties, such as selective adsorption of specific guest molecules or catalytic activity. researchgate.net
Computational Materials Science for this compound-Derived Materials
Computational materials science provides a powerful framework for accelerating the design and discovery of novel materials derived from this compound. By employing advanced simulation techniques, researchers can predict the physicochemical properties, understand structure-property relationships, and screen potential candidates for specific applications before their actual synthesis, thereby saving significant time and resources. These in silico approaches are pivotal in exploring the potential of polymers, nanocomposites, and functional materials originating from this halogenated phenol (B47542). nih.govnih.gov
The primary computational methods employed in the study of this compound-derived materials include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations are instrumental in determining fundamental molecular properties that govern their material characteristics. karazin.ua Key insights derived from DFT analysis include:
Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule.
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity, kinetic stability, and electronic transport properties of a material. karazin.ua
Charge Distribution and Reactivity: Electrostatic potential maps generated through DFT can reveal the charge distribution across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack and predicting intermolecular interactions. researchgate.net
Spectroscopic Analysis: Simulating vibrational frequencies (FT-IR and Raman spectra) to aid in the characterization of newly synthesized compounds.
For instance, DFT analysis of a derivative, 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol, has been used to describe the molecule's stability, reactivity, and charge transfer characteristics. researchgate.net Such computational studies provide a theoretical foundation for understanding the behavior of these materials.
Below is a representative table showcasing typical parameters obtained from DFT calculations for a hypothetical this compound derivative.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical stability and electronic properties |
| Dipole Moment (μ) | 3.2 Debye | Measures the polarity of the molecule |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 2.1 eV | Energy released when an electron is added |
Molecular Dynamics (MD) Simulations
While DFT focuses on the electronic properties of single or small groups of molecules, Molecular Dynamics (MD) simulations are used to predict the bulk properties and dynamic evolution of materials over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the collective behavior of materials derived from this compound. taylorfrancis.com
Applications of MD simulations in this context include:
Polymer Chain Conformation: Simulating the folding and arrangement of polymer chains derived from this compound to understand their morphology in amorphous or crystalline states.
Mechanical Properties: Predicting mechanical characteristics such as Young's modulus, shear modulus, and bulk modulus by simulating the material's response to applied stress. taylorfrancis.com
Interfacial Interactions: Modeling the interface between a this compound-based polymer and other components, such as nanofillers in a composite material, to assess adhesion and compatibility. sjsu.edu
Transport Properties: Simulating the diffusion of small molecules or ions through a polymer matrix, which is crucial for applications like membranes or controlled-release systems.
For example, MD simulations can be used to model the interaction between a polymer matrix and nanofillers like graphene oxide or carbon nanotubes, helping to engineer nanocomposites with enhanced thermal and mechanical stability. sjsu.eduresearchgate.net The simulations can quantify forces and energies at the molecular level, guiding the design of materials with desired macroscopic properties. nih.gov
The table below illustrates the types of data that can be generated from MD simulations for a polymer nanocomposite incorporating a this compound derivative.
| Property | Predicted Value | Implication for Material Performance |
|---|---|---|
| Young's Modulus | 5.8 GPa | Stiffness and resistance to elastic deformation |
| Glass Transition Temperature (Tg) | 450 K | Defines the upper temperature limit for application |
| Interfacial Binding Energy | -1500 kJ/mol | Strength of adhesion between polymer and filler |
| Density | 1.35 g/cm³ | Relates to packing efficiency and material weight |
| Coefficient of Thermal Expansion | 5.5 x 10⁻⁵ K⁻¹ | Dimensional stability with temperature changes |
By integrating these computational approaches, researchers can establish a comprehensive understanding of materials derived from this compound, from their fundamental electronic behavior to their macroscopic performance, thereby paving the way for their rational design and application in various fields of materials science.
Conclusion and Outlook
Summary of Key Research Findings on 2,4-Dichloro-6-iodophenol
Specific and detailed research findings exclusively focused on this compound are scarce in publicly accessible scientific literature. The primary characterization of this compound comes from chemical databases which provide its fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃Cl₂IO |
| Molecular Weight | 288.89 g/mol |
| CAS Number | 2040-83-7 |
| Physical Form | Solid |
| IUPAC Name | this compound |
This data is compiled from multiple chemical databases. nih.govaobchem.comsigmaaldrich.com
Research on closely related halogenated phenols is extensive, covering areas from environmental science to toxicology. For instance, its precursor, 2,4-dichlorophenol (B122985), is a known environmental contaminant, and its derivatives, such as 2,4-dichloro-6-nitrophenol (B1219690), have been studied for their potential endocrine-disrupting effects. nih.gov However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific studies. The presence of an iodine atom, in addition to the chlorine atoms, significantly alters the molecule's properties, including its reactivity, steric hindrance, and potential biological interactions.
Interdisciplinary Impact and Broader Implications
The potential interdisciplinary impact of this compound remains largely theoretical due to the lack of dedicated research. However, based on the known applications of other multi-halogenated phenols, several broader implications can be hypothesized:
Organic Synthesis: As a tri-substituted phenol (B47542), this compound is a potential intermediate or building block in the synthesis of more complex molecules. The three different halogen substituents (two chlorine, one iodine) at specific positions on the phenol ring offer regioselective reactivity, which is highly valuable in designing novel compounds, such as pharmaceuticals or agrochemicals. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond, allowing for selective chemical transformations.
Materials Science: Halogenated phenols are sometimes used in the development of polymers and flame retardants. The specific combination of chlorine and iodine could potentially be explored for creating materials with unique properties.
Pharmacology and Drug Discovery: Halogen atoms are often incorporated into drug candidates to enhance their biological activity, metabolic stability, or binding affinity. researchgate.net While no pharmacological activity has been reported for this compound, its structure could serve as a scaffold for developing new therapeutic agents. Research on other halogenated natural products from marine organisms has revealed potent biological activities, including antimicrobial and cytotoxic properties, suggesting a possible avenue for investigation. frontiersin.orgdartmouth.edu
Future Research Directions and Unexplored Avenues
The current lack of data on this compound presents numerous opportunities for future research. Key unexplored avenues include:
Synthetic Utility: A systematic investigation into its reactivity could establish its utility as a versatile intermediate in organic synthesis. Exploring its participation in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), where the iodine atom would be the primary reactive site, could lead to the synthesis of a wide array of novel compounds.
Biological Screening: A comprehensive screening of this compound for various biological activities is a critical next step. This could include assays for antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. Such studies would determine if the compound has any potential as a lead for drug discovery.
Toxicological and Environmental Studies: Given that many chlorinated phenols are environmental pollutants, it is crucial to investigate the toxicological profile and environmental fate of this compound. juniperpublishers.comindustrialchemicals.gov.au Studies on its biodegradability, potential for bioaccumulation, and effects on various organisms would be necessary if any large-scale application were ever considered. This is particularly important as related compounds like 2,4,6-trichlorophenol (B30397) have been shown to be carcinogenic in animal studies. nih.govepa.gov
Material Science Applications: Research could be directed towards incorporating this molecule into polymers to assess its impact on thermal stability, flame retardancy, and other physical properties.
Potential Challenges and Opportunities in this compound Research
The path forward for research on this compound is not without its challenges and opportunities.
Table 2: Challenges and Opportunities
| Aspect | Challenges | Opportunities |
|---|---|---|
| Availability | Currently produced in small quantities for research, which can be costly for large-scale studies. | As a "rare chemical," it represents an untapped resource for novel discoveries. sigmaaldrich.com |
| Synthesis | Developing efficient, high-yield, and regioselective synthesis methods for this and related tri-halogenated phenols can be complex. | The development of novel synthetic routes could be a significant research contribution in itself. |
| Toxicity | The potential for toxicity, as seen in other chlorinated phenols, may limit its applications and requires careful handling and containment. nih.govindustrialchemicals.gov.au | Understanding its toxicological profile contributes to the broader knowledge of halogenated aromatic compounds and can inform regulatory decisions. |
| Lack of Data | The absence of existing literature means researchers must start from foundational characterization, which can be time-consuming. | Every new finding, from basic reactivity to biological activity, would be a novel contribution to the scientific literature. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,4-dichloro-6-iodophenol while ensuring high purity?
- Methodological Answer : The compound is typically synthesized via electrophilic iodination of 2,4-dichlorophenol using iodine monochloride (ICl) in a controlled acidic medium. Key steps include:
- Monitoring reaction temperature (<10°C) to avoid polyiodination byproducts.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from chloroform.
- Analytical validation using -NMR (e.g., δ = 7.61 ppm, d, ) and -NMR (δ = 150.1 ppm for phenolic carbon) .
- Purity (>97%) can be confirmed by GC-MS, observing the molecular ion peak at m/z = 308.9 [M+Na–2H] .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : -NMR reveals aromatic protons split into doublets due to meta coupling (). -NMR distinguishes iodine’s deshielding effect (e.g., δ = 83.4 ppm for the iodinated carbon) .
- Mass Spectrometry : Negative-ion ESI-MS shows [M–H] at m/z 286.8, with adducts like [M+Na–2H] (m/z 308.9) confirming molecular weight .
- FT-IR : A broad O–H stretch (~3400 cm) and C–I/C–Cl vibrations (500–600 cm) validate functional groups.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) and skin contact .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental release of persistent organic pollutants .
- Storage : Store in amber glass vials at 0–6°C to prevent photodegradation and thermal decomposition .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set for lighter atoms and LANL2DZ for iodine. Include exact-exchange terms to improve accuracy for halogen bonding .
- Key Outputs :
- HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.
- Electrostatic potential maps to predict regioselectivity in further reactions (e.g., nucleophilic aromatic substitution).
- Validation against experimental NMR chemical shifts (RMSD < 2 ppm) ensures reliability .
Q. What strategies resolve contradictions in crystallographic data for halogenated phenols?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) with SHELXL for refinement. Address twinning or disorder via the TWIN/BASF commands in SHELX .
- Validation Tools : Check R-factors (target < 0.05) and residual electron density (<0.5 eÅ). For this compound, prioritize resolving iodine’s anisotropic displacement parameters .
Q. How do environmental factors influence the degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Exclude UV light (λ > 290 nm) in quartz reactors, monitoring degradation via HPLC. Major products include 2,4-dichlorophenol (via deiodination) and quinoid intermediates .
- Microbial Degradation : Use soil slurry assays with Sphingomonas spp. under aerobic conditions. Track metabolites (e.g., chlorocatechols) via GC-MS and assess toxicity using Vibrio fischeri bioassays .
Q. What statistical approaches reconcile contradictory spectral data in multi-laboratory studies?
- Methodological Answer :
- Data Harmonization : Apply principal component analysis (PCA) to NMR/IR datasets to identify outliers.
- Error Source Analysis : Calibrate instruments using certified reference materials (e.g., NIST standards) and quantify batch effects via mixed-effects models .
Q. How can open-data principles enhance reproducibility in halogenated phenol research?
- Methodological Answer :
- Data Sharing : Deposit raw NMR, XRD, and computational files in repositories like Zenodo or ChemRxiv under CC-BY licenses. Anonymize sensitive metadata (e.g., synthesis dates) .
- FAIR Compliance : Use persistent identifiers (DOIs) and structured metadata (MIABIE standards) to ensure interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
